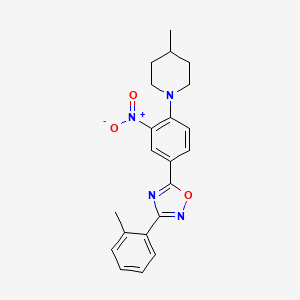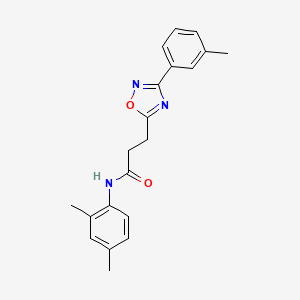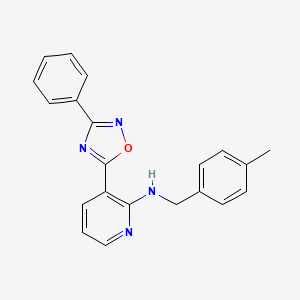
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-2-(4-methoxyphenyl)-N-phenylacetamide, commonly known as HQPA, is a synthetic compound belonging to the class of N-phenylacetamides. HQPA has been widely studied for its potential applications in various scientific research fields due to its unique chemical and biological properties.
作用機序
The mechanism of action of HQPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. HQPA has been shown to inhibit the activity of the protein kinases AKT and ERK, which are involved in the regulation of cell growth and survival. HQPA has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer cell growth and survival. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of HQPA is its potent anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. HQPA also possesses significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of HQPA is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several potential future directions for research on HQPA. One area of interest is the development of more effective synthetic methods for HQPA, which could improve its bioavailability and effectiveness in vivo. Another area of interest is the investigation of the potential synergistic effects of HQPA with other anticancer drugs, which could enhance its anticancer activity and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of HQPA and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
合成法
HQPA can be synthesized by reacting 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylacetic acid and aniline in the presence of a suitable catalyst. The reaction proceeds via a condensation process, resulting in the formation of HQPA as a white crystalline solid.
科学的研究の応用
HQPA has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. HQPA has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. HQPA has also been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-30-22-13-11-18(12-14-22)15-24(28)27(21-8-3-2-4-9-21)17-20-16-19-7-5-6-10-23(19)26-25(20)29/h2-14,16H,15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMSWRFOWWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)

![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)





![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)
![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)
![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)
